molecular formula C11H12FN3 B8814903 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline

4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline

Cat. No.: B8814903
M. Wt: 205.23 g/mol
InChI Key: NODRTLLNLVEDFK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an imidazole ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 2,4-dimethylimidazole under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, fluorinated compounds, and substituted anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-1-imidazolyl)-3-fluoroaniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethyl-1H-imidazol-1-yl)-3-fluoroaniline is unique due to the presence of both the fluorine atom and the dimethyl-substituted imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

4-(2,4-dimethylimidazol-1-yl)-3-fluoroaniline

InChI

InChI=1S/C11H12FN3/c1-7-6-15(8(2)14-7)11-4-3-9(13)5-10(11)12/h3-6H,13H2,1-2H3

InChI Key

NODRTLLNLVEDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=N1)C)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step T (2): 10% Palladium on carbon (2.99 g, 2.81 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(2-fluoro-4-nitrophenyl)-2,4-dimethyl-1H-imidazole (6.6 g, 28.1 mmol) dissolved in methanol (150 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short plug of diatomaceous earth (Celite®). The reaction vessel and Celite® were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried under high vacuum to afford 4-(2,4-dimethyl-1H-imidazol-1-yl)-3-fluoroaniline (6.02 g, quanitative yield) as a blackish/grey solid. LC-MS (M+H)+ 206.2. 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 7.00 (t, J=8.5 Hz, 1 H), 6.60 (s, 1 H), 6.43-6.53 (m, 2 H), 3.98 (br. s., 2 H), 2.16-2.28 (m, 6 H).
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